Chromium

Catalog No.
S560402
CAS No.
7440-47-3
M.F
Cr+3
M. Wt
51.996 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium

CAS Number

7440-47-3

Product Name

Chromium

IUPAC Name

chromium(3+)

Molecular Formula

Cr+3

Molecular Weight

51.996 g/mol

InChI

InChI=1S/Cr/q+3

InChI Key

BFGKITSFLPAWGI-UHFFFAOYSA-N

SMILES

[Cr]

Solubility

Insoluble (NIOSH, 2024)
Insoluble
Insoluble in water
Soluble in acids (except nitric) and strong alkalies.
Solubility in water: none

Synonyms

Chromium

Canonical SMILES

[Cr+3]
  • Stainless Steel Development: The discovery that adding chromium to steel significantly enhances its resistance to corrosion and discoloration revolutionized the steel industry. This led to the creation of stainless steel, which is widely used in various applications due to its durability, hygiene, and aesthetic appeal .
  • Alloy Development: Chromium is a key component in numerous high-performance alloys. Its ability to improve strength, wear resistance, and high-temperature performance makes it crucial for aerospace components, turbine blades, and other demanding applications .
  • Catalysis: Specific chromium compounds act as efficient catalysts in various chemical reactions. They are used in industrial processes like polyethylene production, petroleum refining, and environmental remediation due to their ability to selectively accelerate specific reactions .

Chromium in Environmental Research

Chromium exists in various forms in the environment, and its presence and behavior are actively studied due to its potential impact on human health and ecological systems.

  • Chromium Cycling: Researchers investigate the natural occurrence, distribution, and movement of chromium in air, water, and soil. Understanding these processes helps in assessing its potential exposure pathways and environmental impact .
  • Bioremediation: Research explores the potential of using chromium-resistant microorganisms or plants to remove or detoxify chromium from contaminated environments. This offers a sustainable and potentially cost-effective approach to addressing chromium pollution .
  • Toxicity Assessment: Researchers study the potential health risks associated with chromium exposure in various forms and concentrations. This helps establish environmental regulations and inform public health recommendations regarding chromium exposure .

Chromium in Biomedical Research

Chromium holds potential applications in various biomedical research areas, although research is still ongoing in some fields.

  • Glucose Metabolism: Studies investigate the potential role of chromium in regulating blood sugar levels and its potential relevance to managing diabetes .
  • Antioxidant Properties: Research explores the potential antioxidant properties of certain chromium compounds and their possible benefits in preventing or managing oxidative stress-related diseases .

Chromium is a chemical element with the symbol Cr and atomic number 24. It belongs to group 6 of the periodic table and is classified as a transition metal. Chromium is recognized for its steely-grey color, high hardness, and brittleness, making it valuable in various industrial applications. The name "chromium" is derived from the Greek word chrōma, meaning color, due to the vibrant hues of many of its compounds. Chromium is primarily found in nature in the form of chromite ore (FeCr₂O₄), which contains between 42% and 56% chromium .

Physical Properties

  • Appearance: Silvery metallic
  • Melting Point: 1907 °C (2180 K)
  • Boiling Point: 2671 °C (2944 K)
  • Density: 7.192 g/cm³ at 20 °C
  • Oxidation States: Commonly +3 and +6, but can range from -4 to +6 .

Chromium compounds exhibit varying degrees of toxicity. Chromium (VI) is a well-established human carcinogen, while trivalent chromium (Cr(III)) is generally considered safe at dietary intake levels [].

Chromium exhibits a variety of oxidation states, with chromium(III) and chromium(VI) being the most significant in industrial chemistry.

  • Chromium(III) Compounds: These are generally stable and less toxic than chromium(VI). They can participate in redox reactions, where they can be oxidized to chromium(VI) under certain conditions.
  • Chromium(VI) Compounds: These are strong oxidizing agents, particularly in acidic conditions. For example, the dichromate ion (Cr2O72\text{Cr}_2\text{O}_7^{2-}) can be reduced to chromium(III) ions in a reaction that consumes electrons:
    Cr2O72+14H++6e2Cr3++7H2O\text{Cr}_2\text{O}_7^{2-}+14\text{H}^++6\text{e}^-\rightarrow 2\text{Cr}^{3+}+7\text{H}_2\text{O}

Chromium compounds can also undergo hydrolysis and precipitation reactions, forming various hydroxides and oxides depending on the pH of the solution .

Chromium plays a dual role in biological systems. Chromium(III) is an essential trace element that aids in glucose metabolism and insulin function. It has been shown to enhance insulin sensitivity, thus playing a role in carbohydrate, fat, and protein metabolism . Conversely, chromium(VI) is recognized as a potent carcinogen and poses significant health risks through inhalation or dermal exposure, leading to respiratory issues and skin irritations .

Chromium can be synthesized from its ores through several methods:

  • Reduction of Chromite Ore: Chromite is reduced with carbon in an electric arc furnace to produce ferrochromium, which contains iron and chromium.
  • Alkaline Fusion: Chromite is treated with molten alkali (sodium carbonate) to form sodium chromate, which can then be converted to pure chromium through further reduction steps involving carbon or aluminum .
  • Electrolytic Reduction: This method involves dissolving chromium salts in an electrolyte solution and applying an electric current to deposit pure chromium metal.

Chromium has numerous applications across various industries:

  • Stainless Steel Production: Chromium is a key alloying element that enhances corrosion resistance.
  • Chrome Plating: Used for decorative and protective coatings on automotive parts and household fixtures.
  • Dyes and Pigments: Chromium compounds provide vibrant colors for paints and textiles.
  • Tanning Agents: Chromium(III) salts are widely used in leather tanning processes.
  • Catalysts: Employed in various

Research indicates that chromium(III) can be detoxified from chromium(VI), highlighting its potential role as a therapeutic agent against chromium toxicity. Studies have shown that dietary supplementation with chromium(III) can mitigate some adverse effects associated with exposure to chromium(VI) . Additionally, interactions between chromium compounds and biological systems have been explored for their implications in diabetes management due to their insulin-mimicking properties.

CompoundOxidation StatesKey UsesToxicity Level
Manganese+2, +3, +4, +6Steel productionModerate
Vanadium+2, +3, +4, +5Catalysts, steel alloysModerate
Nickel+1, +2, +3Alloys (e.g., stainless steel)Low
Cobalt+2, +3Batteries, pigmentsModerate

Uniqueness of Chromium

Chromium's unique ability to exist in multiple oxidation states (+2 to +6) allows it to participate in diverse

Physical Description

Solid

Color/Form

Steel-gray, lustrous metal; body-centered cubic structure
Blue-white to steel-gray, lustrous, brittle, hard solid
Hard, brittle, semigray metal

Exact Mass

51.940505 g/mol

Monoisotopic Mass

51.940505 g/mol

Boiling Point

4788 °F at 760 mmHg (NTP, 1992)
4788 ° F
2642 °C
4788 °F

Heavy Atom Count

1

Density

7.2 (NTP, 1992) - Denser than water; will sink
7.14 at 20 °C
7.15 g/cm³
7.14
7.2

Odor

Odorless

Melting Point

1900 °C

UNII

X1N4508KF1

GHS Hazard Statements

Aggregated GHS information provided by 2241 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 974 of 2241 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1267 of 2241 companies with hazard statement code(s):;
H317 (39.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (35.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (38.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (18.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use as a supplement to intravenous solutions given for total parenteral nutrition (TPN), to maintain chromium serum levels and to prevent depletion of endogenous stores and subsequent deficiency symptoms.
FDA Label

Pharmacology

Trivalent chromium is part of glucose tolerance factor, an essential activator of insulin-mediated reactions. Chromium helps to maintain normal glucose metabolism and peripheral nerve function. Chromium increases insulin binding to cells, increases insulin receptor density and activates insulin receptor kinase leading to enhanced insulin sensitivity [A32351]. In chromium deficiency, intravenous administration of chromium resulted in normalization of the glucose tolerance curve from the diabetic-like curve typical of chromium deficiency [FDA Label].

MeSH Pharmacological Classification

Trace Elements

Mechanism of Action

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake.
While the toxicity of metals and metalloids, like arsenic, cadmium, mercury, lead and chromium, is undisputed, the underlying molecular mechanisms are not entirely clear. General consensus holds that proteins are the prime targets; heavy metals interfere with the physiological activity of specific, particularly susceptible proteins, either by forming a complex with functional side chain groups or by displacing essential metal ions in metalloproteins. Recent studies have revealed an additional mode of metal action targeted at proteins in a non-native state; certain heavy metals and metalloids have been found to inhibit the in vitro refolding of chemically denatured proteins, to interfere with protein folding in vivo and to cause aggregation of nascent proteins in living cells. Apparently, unfolded proteins with motile backbone and side chains are considerably more prone to engage in stable, pluridentate metal complexes than native proteins with their well-defined 3D structure. By interfering with the folding process, heavy metal ions and metalloids profoundly affect protein homeostasis and cell viability. This review describes how heavy metals impede protein folding and promote protein aggregation, how cells regulate quality control systems to protect themselves from metal toxicity and how metals might contribute to protein misfolding disorders.

Vapor Pressure

1 mmHg at 2941 °F (NTP, 1992)
Vapor pressure: 1 Pa at 1383 °C (sublimes)
2.45X10-8 Pa at 1000 deg K; 0.0239 Pa at 1400 deg K; 1.80 Pa at 1600 deg K; 774 Pa at 2000 deg K
0 mmHg (approx)
depends upon the specific compound

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7440-47-3

Absorption Distribution and Excretion

Chromium compounds are both absorbed by the lung and the gastrointestinal tract. Oral absorption of chromium compounds in humans can range between 0.5% and 10%, with the hexavalent (VI) chromium more easily absorbed than the trivalent (III) form. Absorption of chromium from the intestinal tract is low, ranging from less than 0.4% to 2.5% of the amount consumed. Vitamin C and the vitamin B niacin is reported to enhance chromium absorption. Most hexavalent Cr (VI) undergoes partial intragastric reduction to Cr (III) upon absorption, which is an action mainly mediated by sulfhydryl groups of amino acids. Cr (VI) readily penetrates cell membranes and chromium can be found in both erythrocytes and plasma after gastrointestinal absorption of Cr (IV). In comparison, the presence of chromium is limited to the plasma as Cr (III) displays poor cell membrane penetration. Once transported through the cell membrane, Cr (VI) is rapidly reduced to Cr (III), which subsequently binds to macromolecules or conjugate with proteins. Cr (III) may be bound to transferrin or other plasma proteins, or as complexes, such as glucose tolerance factor (GTF).
Absorbed chromium is excreted mainly in the urine, accounting for 80% of total excretion of chromium; small amounts are lost in hair, perspiration and bile. Chromium is excreted primarily in the urine by glomerular filtration or bound to a low molecular-weight organic transporter.
Absorbed chromium is distributed to all tissues of the body and its distribution in the body depends on the species, age, and chemical form. Circulating Cr (III) following oral or parenteral administration of different compounds can be taken up by tissues and accumulates in the liver, kidney, spleen, soft tissue, and bone.
Excretion of chromium is via the kidneys ranges from 3 to 50 μg/day. The 24-hour urinary excretion rates for normal human subjects are reported to be 0.22 μg/day.
The objective of the Part II analysis was to evaluate animal and in vitro toxicology studies of CoCr particles with respect to their physicochemistry and dose relevance to metal-on-metal (MoM) implant patients as derived from Part I. In the various toxicology studies, physicochemical characteristics were infrequently considered and administered doses were orders of magnitude higher than what occurs in patients. Co was consistently shown to rapidly release from CoCr particles for distribution and elimination from the body. CoCr micron sized particles appear more biopersistent in vivo resulting in inflammatory responses that are not seen with similar mass concentrations of nanoparticles. We conclude, that in an attempt to obtain data for a complete risk assessment, future studies need to focus on physicochemical characteristics of nano and micron sized particles and on doses and dose metrics relevant to those generated in patients or in properly conducted hip simulator studies. /CoCr particles/
The kinetics of metal ions release from orthodontic appliances in in vitro, in in vivo on pigs, and in vivo trials on patients (where hair samples were taken) was discussed. We have evaluated (by means of ICP-OES and ISO 17025) and compared the mass of Cr and Ni ions released. Not all the metal ions released from the appliance were transferred to hair tissue. The transfer factor was expressed as coefficient omega and evaluated as: omegaCr(patients) 33.0%, omegaCr(pigs) 17.2%, omegaNi(patients) 49.8%, omegaNi(pigs) 0.553%. The kinetics was described by a power function. Coefficient omega was used to combine the models: the in vitro and in vivo on animals on the one hand and the in vitro and in vivo on human on the other, which enabled the extrapolation of in vitro and translation of the results into in vivo conditions. The dose of metal ions released during orthodontic treatment was estimated.

Metabolism Metabolites

The metabolism of Cr (VI) involves reduction by small molecules and enzyme systems to generate Cr (III) and reactive intermediates. During this process, free radicals can be generated, which is thought to induce damage of cellular components and cause toxicity of chromium. The metabolites bind to cellular constituents.
Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allows it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by different pathways including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted in the urine. (A12, L16)

Wikipedia

Chromium

Biological Half Life

The elimination half-life of hexavalent chromium is 15 to 41 hours.
Blood: 24 days; body: initial elimination 1/2 life = 2-3 days; extended 1/2 life = 1 month; [TDR, p. 368] After chronic exposure, workers can have high levels of chromium in the urine for years. [ACGIH]

Use Classification

Chemical Classes -> Inorganic substances
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Chromium metal is commercially produced in the United States by the reduction of chromite ore with carbon, aluminum, or silicon, and subsequent purification.
Chromium is extracted from its ores by alkaline or acidic dissolution. In alkali dissolution, finely ground chrome ore is roasted with Na2CO3 under oxidizing conditions at ca. 1100 °C. The sodium chromate is leached from the calcine; most of the gangue is insoluble. The solution containing hexavalent Cr can be reduced with SO2 and used for electrowinning, or Na2Cr2O7 can be crystallized from it. The Na2Cr2O7 can be converted to CrO3 for use in electrolysis or to Cr2O3 for use in metallothermics. Chrome ore can be dissolved in acid if an oxidizing agent is present. However, Fe, Al, and Mg also dissolve and must be removed. The preferred acidic dissolution technique is to reduce the ore with carbon, forming ferrochromium, which is ground and dissolved in sulfuric acid. The only significant impurity carried over is Fe, which is removed by crystallization as iron(II) ammonium sulfate. The Cr in the solution is in the +3 valence state and with additional purification is used to produce electrolytic Cr.
Chromium metal is produced by the reduction of Cr2O3 or the electrolysis of Cr(III) solutions. The metal can also be obtained from Cr(VI) solutions by electrolysis, but the process is less efficient and is used primarily for plating.
Commercial sources obtained from chrome ore, chromite (FeO.Cr2O3).
Chromium oxide + aluminum (reduction); chromium oxide + metallurgical coke (Simplex process); ferrochrome + sulfuric acid + ammonium sulfate (Elkem process)

General Manufacturing Information

Utilities
Printing and Related Support Activities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Primary Metal Manufacturing
Fabricated Metal Product Manufacturing
Other (requires additional information)
Services
Oil and Gas Drilling, Extraction, and Support activities
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Chromium: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Humans and other organisms are exposed to multi-chemical mixtures including commonly found carcinogens such as polycyclic aromatic hydrocarbons (PAHs) and heavy metal/loids. The joint effects of these chemicals as beyond the binary mixtures have not been well characterized. In this study, we evaluated the combined genotoxicity of mixtures of PAHs and heavy metal and metalloids containing benzo(a)pyrene (B[a]P), naphthalene (Nap), phenanthrene (Phe), pyrene (Pyr), arsenic (As), cadmium (Cd) and chromium (Cr) using in vitro micronucleus (MN) test in HepG2 cells. The induction of aryl hydrocarbon receptor (AhR) by single and mixed PAHs was also measured. The results indicated that individual and mixed Nap, Phe and Pyr did not induce significant MN frequencies. PAHs mixture containing B[a]P and B[a]P alone caused significant but similar level of MN frequencies. The same pattern was found in their AhR induction. Individual metal and metalloids induced significant cytostasis and MN formation of which Cd was found the most potent inducer. Mixture of metal and metalloids caused higher frequency of MN suggesting a possible additive effect among metal and metalloids. In addition, binary mixture of metal/loids and B[a]P, namely As/B[a]P, Cd/B[a]P and Cr/B[a]P, increased MN formation. Mixture of Cd and B[a]P induced the highest level of MN. Exposure of cells to the mixture containing B[a]P and Cd/Cr/As at lower concentration (0.25 uM) resulted in significant MN frequency, the level of which was equal to that by Cd/B[a]P at 1.0 uM. The results of the study suggested that an additive effect may exist between PAHs and heavy metal/loids in a compound- and concentration-dependent manner. The compounds with highest potencies of genotoxicity in the mixture seem dominant as driving sources in the final combined genotoxicity of PAHs and heavy metal and metalloids.
... Rats ... given 1 intratracheal intubation of 10 mg powder chromium alone or ... with ... methylcholanthrene & killed at ... intervals up to 12 wk. Squamous-cell carcinomas of lung developed ... in 7/12 rats given 5 mg methylcholanthrene+chromium 3/12 given 1 mg methylcholanthrene+chromium ... 3/7 given 5 mg methylcholanthrene ... 1/8 given 1 mg methylcholanthrene & in 0/12 given chromium alone. /No controls reported/

Stability Shelf Life

Stable under recommended storage conditions.
Resists atmospheric attack at ambient temperatures.

Dates

Modify: 2023-08-15
Wallach S: Clinical and biochemical aspects of chromium deficiency. J Am Coll Nutr. 1985;4(1):107-20. [PMID:3886757]
Anderson RA: Chromium in the prevention and control of diabetes. Diabetes Metab. 2000 Feb;26(1):22-7. [PMID:10705100]
Hua Y, Clark S, Ren J, Sreejayan N: Molecular mechanisms of chromium in alleviating insulin resistance. J Nutr Biochem. 2012 Apr;23(4):313-9. doi: 10.1016/j.jnutbio.2011.11.001. [PMID:22423897]
CHROMIUM, ELEMENTAL - National Library of Medicine HSDB ... - Toxnet - NIH
CHROMIUM COMPOUNDS - National Library of Medicine HSDB ... - Toxnet - NIH
Chromium Toxicological Overview - Health Protection Agency - Gov.uk
Dietary Supplement Fact Sheet: Chromium
Dailymed Label: DIVISTA - chromium picolinate capsule

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